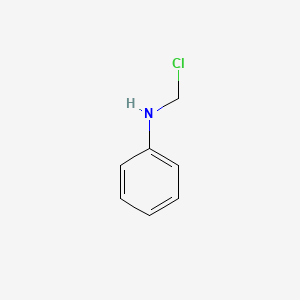

N-(Chloromethyl)aniline

Description

N-(Chloromethyl)aniline (CAS: Not explicitly provided in evidence) is an aromatic amine derivative characterized by a chloromethyl (-CH₂Cl) group attached to the nitrogen atom of aniline (C₆H₅NH₂). Its molecular formula is C₇H₈ClN, with a molecular weight of approximately 141.6 g/mol (inferred from structurally similar compounds like 2-Chloro-N-methylaniline) . This compound is synthesized via nucleophilic substitution reactions, such as the alkylation of aniline with chloromethyl halides (e.g., chloromethyl chloride), as suggested by kinetic studies on benzyl halide-aniline reactions .

Properties

IUPAC Name |

N-(chloromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-6-9-7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAJIZWMDUSXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706404 | |

| Record name | N-(Chloromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85354-97-8 | |

| Record name | N-(Chloromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Chloromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde and hydrochloric acid, resulting in the formation of this compound. This reaction typically requires acidic conditions and can be carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(Chloromethyl)aniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form N-(Chloromethyl)nitrobenzene under specific conditions.

Reduction: Reduction reactions can convert this compound to N-(Methyl)aniline.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia is commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted anilines depending on the nucleophile used.

Oxidation: Major products include nitro derivatives of this compound.

Reduction: The primary product is N-(Methyl)aniline.

Scientific Research Applications

N-(Chloromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Chloromethyl)aniline involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

The following analysis compares N-(Chloromethyl)aniline with structurally related N-substituted aniline derivatives, focusing on molecular features, physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The chloromethyl group in this compound confers higher electrophilicity compared to methyl or methoxymethyl substituents, enhancing its reactivity in nucleophilic substitution reactions .

- Physical State : Derivatives with bulky or polar groups (e.g., methoxymethyl) tend to exist as liquids, while simpler halogenated analogs (e.g., 2-Chloro-N-methylaniline) are solids due to stronger intermolecular forces .

Chemical Reactivity and Stability

- This compound : The -CH₂Cl group is highly reactive, serving as a leaving group in substitution reactions or participating in crosslinking for polymer synthesis .

- 2-Chloro-N-(methoxymethyl)aniline : The methoxymethyl group (-CH₂OCH₃) stabilizes the molecule via electron-donating effects, reducing electrophilicity compared to chloromethyl analogs. This makes it more suitable for pharmaceutical intermediates requiring controlled reactivity .

- N-Ethyl-N-2-(chloroethyl)aniline : The chloroethyl chain undergoes cyclization or elimination reactions, enabling its use in synthesizing dyes like Basic Orange 30:1 .

Analytical Challenges

Chromatographic separation of this compound from compounds like ethylaniline or chloro-methyl-nitrobenzenes is challenging due to overlapping qualifier ions (e.g., m/z 121) and insufficient retention time differences. Optimized GC or HPLC methods are required for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.